5-Methylpyrrolidin-3-ol hydrochloride
Description
Significance of Pyrrolidine (B122466) Derivatives in Organic Synthesis and Medicinal Chemistry
The importance of the pyrrolidine nucleus is particularly pronounced in the fields of organic synthesis and medicinal chemistry. nih.gov This significance stems from several key characteristics of the scaffold. The sp³-hybridized carbon atoms in the ring contribute to a non-planar structure, which provides increased three-dimensional coverage compared to flat aromatic systems. researchgate.netnih.gov This "pseudorotation" phenomenon is crucial for creating molecules that can interact effectively with complex biological targets like proteins. researchgate.netnih.gov
Furthermore, the pyrrolidine ring can possess up to four stereogenic centers, leading to a large number of possible stereoisomers. nih.gov This stereochemical diversity is a powerful tool for medicinal chemists, as the specific spatial orientation of substituents can dramatically alter a molecule's biological activity and binding affinity to enantioselective proteins. researchgate.netnih.gov The strategic placement of functional groups on the pyrrolidine core allows for the fine-tuning of a compound's physicochemical properties and its structure-activity relationship (SAR). nih.gov
The prevalence of this scaffold is underscored by its presence in numerous natural products, bioactive compounds, and pharmaceuticals approved by the United States Food and Drug Administration (FDA). nih.govresearchgate.net In organic synthesis, pyrrolidine derivatives are widely used as chiral auxiliaries, organocatalysts, and ligands for transition metals, facilitating the creation of complex molecules with high stereoselectivity. nih.govmdpi.com Their application as building blocks is extensive, serving as precursors in the synthesis of a wide array of compounds targeting various diseases, including cancer, central nervous system disorders, and inflammatory conditions. nih.govnih.gov
Overview of 5-Methylpyrrolidin-3-ol (B1603548) Hydrochloride as a Key Research Target
Within the broad class of pyrrolidine derivatives, 5-Methylpyrrolidin-3-ol hydrochloride has emerged as a compound of interest for research purposes. biosynth.comontosight.ai As a substituted pyrrolidinol, it provides a chiral building block for the synthesis of more complex molecules. ontosight.ai The hydrochloride salt form typically enhances the compound's stability and solubility in aqueous media, which is advantageous for laboratory use. ontosight.ai
This compound is strictly intended for research and development applications and is not for personal or veterinary use. biosynth.com Its structure combines the key features of the pyrrolidine scaffold—a hydroxyl group and a methyl group at defined positions—making it a valuable intermediate for synthetic chemists. These functional groups offer reactive sites for further chemical modification, allowing researchers to incorporate this specific chiral motif into larger, novel molecular structures. The investigation of such derivatives is crucial in the exploration of new chemical entities with potential biological activities. ontosight.ai
Table 1: Chemical Properties of this compound
| Property | Value |
| CAS Number | 1803584-92-0 biosynth.com |
| Molecular Formula | C₅H₁₂ClNO biosynth.com |
| Molecular Weight | 137.61 g/mol biosynth.com |
| SMILES | CC1CC(CN1)O.Cl biosynth.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
5-methylpyrrolidin-3-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c1-4-2-5(7)3-6-4;/h4-7H,2-3H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSDRILWPNPXQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803584-92-0 | |
| Record name | 5-methylpyrrolidin-3-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 5 Methylpyrrolidin 3 Ol Hydrochloride and Analogues
Stereoselective and Asymmetric Synthesis Strategies
The synthesis of specific stereoisomers of 5-Methylpyrrolidin-3-ol (B1603548) hydrochloride and its analogues is a critical area of research, driven by the distinct biological activities often exhibited by different enantiomers and diastereomers. Stereoselective and asymmetric strategies provide the means to control the three-dimensional arrangement of atoms, ensuring the production of a single, desired isomer. These methodologies can be broadly categorized into several approaches, including the use of enantiopure starting materials from the chiral pool, the temporary incorporation of chiral auxiliaries to direct stereochemistry, diastereoselective reactions that leverage existing stereocenters, and powerful enantioselective cycloaddition reactions.
Chiral Pool Synthesis from Enantiopure Precursors
Chiral pool synthesis is a strategy that utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. wikipedia.org This approach leverages the inherent chirality of compounds such as amino acids, sugars, and terpenes to build complex chiral molecules, preserving the original stereochemistry throughout the synthetic sequence. wikipedia.org For the synthesis of 5-methylpyrrolidin-3-ol analogues, amino acids like L-proline, L-pyroglutamic acid, and D- or L-alanine are particularly valuable precursors. mdpi.comnih.gov
The synthesis often begins with a known chiral starting material that already contains one or more of the required stereocenters. For instance, pyroglutamic acid, a derivative of glutamic acid, can be chemically modified through a series of steps including reductions, functional group interconversions, and cyclizations to construct the desired pyrrolidine (B122466) ring with defined stereochemistry at multiple positions. mdpi.com Similarly, alanine (B10760859) can serve as a precursor for the C5-methyl group, with its stereocenter guiding the formation of subsequent chiral centers. nih.gov
Table 1: Examples of Chiral Pool Precursors for Pyrrolidine Synthesis
| Precursor | Type | Key Structural Feature Contributed |
|---|---|---|
| L-Proline | Amino Acid | Provides the basic pyrrolidine ring structure. |
| L-Pyroglutamic Acid | Amino Acid Derivative | Offers a functionalized pyrrolidine ring, suitable for further modification. |
| D/L-Alanine | Amino Acid | Can be used to introduce the C5-methyl group stereoselectively. nih.gov |
This strategy is efficient because it bypasses the need for creating chirality from achiral materials, often resulting in shorter and more practical synthetic routes. wikipedia.org
Diastereoselective Approaches
Diastereoselective synthesis focuses on reactions that form a new stereocenter under the influence of one or more existing stereocenters within the substrate. This substrate-controlled approach is fundamental in many syntheses of complex cyclic systems like pyrrolidines. The 1,3-dipolar cycloaddition reaction is a prime example where diastereoselectivity can be achieved. acs.org
When an azomethine ylide reacts with a chiral alkene, the existing stereocenters on the alkene can direct the ylide to approach from a specific face, leading to the preferential formation of one diastereomer. The N-tert-butanesulfinyl group is particularly effective in this role. When used as an electron-withdrawing group on a 1-azadiene, it acts as a powerful chiral director in [3+2] cycloadditions with azomethine ylides. acs.org The stereochemistry of the sulfinyl group dictates the absolute configuration of up to four new stereogenic centers created in the pyrrolidine ring, leading to products with high diastereomeric ratios. acs.org
These approaches are valuable for constructing densely substituted pyrrolidines where the relative stereochemistry between multiple substituents is critical. The predictability of these reactions is often high, governed by well-understood steric and electronic interactions between the reacting partners. acs.orgmdpi.com
Enantioselective Cycloaddition Reactions
Enantioselective cycloadditions are among the most powerful and atom-economical methods for constructing chiral rings. tandfonline.com The [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, is particularly effective for synthesizing the five-membered pyrrolidine core. mdpi.com This reaction involves the combination of a three-atom component (the 1,3-dipole, such as an azomethine ylide) with a two-atom component (the dipolarophile, typically an alkene). mdpi.comresearchgate.net By using a chiral catalyst, it is possible to favor the formation of one enantiomer of the cycloadduct over the other.
Glycine (B1666218) and its derivatives are versatile starting materials for generating azomethine ylides for [3+2] cycloadditions. mdpi.comnih.gov In these reactions, an azomethine ylide is typically generated in situ from the reaction of a glycine imino ester with a base or from the decarboxylation of N-H or N-alkyl glycine-derived oxazolidin-5-ones. tandfonline.commdpi.com This transient ylide then reacts with a suitable dipolarophile (an alkene) to form the pyrrolidine ring.
The reaction can be rendered enantioselective by using a chiral metal catalyst, often composed of a metal salt (e.g., Ag₂CO₃, Cu(I)) and a chiral ligand. acs.orgmdpi.com The chiral ligand coordinates to the metal ion, creating a chiral environment that orchestrates the cycloaddition, leading to high levels of enantioselectivity. This method allows for the creation of polysubstituted pyrrolidines with excellent control over both relative and absolute stereochemistry. acs.orgtandfonline.com
Table 3: Glycine-Based [3+2] Cycloaddition for Pyrrolidine Synthesis
| Ylide Precursor | Dipolarophile | Catalyst System | Stereoselectivity |
|---|---|---|---|
| Glycine Imino Ester | α,β-Unsaturated Ester | Ag₂CO₃ / Chiral Ligand | High dr and ee. acs.org |
While direct phosphine (B1218219) catalysis is one approach, a more common and highly effective strategy involves the use of chiral phosphine-based ligands in metal-catalyzed enantioselective cycloadditions. nih.gov Chiral phosphoramidites, for example, have emerged as highly effective ligands for palladium-catalyzed [3+2] cycloaddition of trimethylenemethane (TMM) with imines to produce chiral pyrrolidines. nih.gov
In this process, a palladium catalyst, coordinated to a chiral phosphoramidite (B1245037) ligand, facilitates the reaction between the TMM precursor and an imine. The steric and electronic properties of the chiral ligand create an asymmetric pocket around the metal center, which differentiates between the two prochiral faces of the reactants. This control leads to the formation of the pyrrolidine product with high enantiomeric excess. nih.gov The modular nature of these ligands allows for fine-tuning of the catalyst to optimize both reactivity and selectivity for a wide range of substrates.
Targeted Functional Group Transformations for Hydroxylated Pyrrolidines
The synthesis of hydroxylated pyrrolidines, such as 5-Methylpyrrolidin-3-ol hydrochloride, often involves strategic transformations of existing functional groups within precursor molecules. These methods are valued for their efficiency and control over stereochemistry.
Controlled Reduction of Pyrrolidinone Derivatives and Precursors
The controlled reduction of pyrrolidinone (lactam) rings or their acyclic precursors is a fundamental approach to accessing hydroxylated pyrrolidines. The regioselectivity of these reductions is highly dependent on the choice of reducing agent and the substitution pattern of the substrate.
For instance, the reduction of substituted maleimide (B117702) and citraconimide (B94617) derivatives showcases the ability to selectively target a carbonyl group, leading to the formation of hydroxylated pyrrolidinones. The specific product obtained can be directed by the reducing system employed. The reduction of citraconimide derivatives with sodium borohydride (B1222165) (NaBH₄) regioselectively yields 5-hydroxy-4-methyl-1,5-dihydropyrrol-2-ones. In contrast, using a combination of sodium borohydride and cerium(III) chloride (NaBH₄–CeCl₃) or diisobutylaluminium hydride (DIBAL-H) results in the formation of 5-hydroxy-3-methyl-1,5-dihydropyrrol-2-ones. researchgate.net
The synthesis of hydroxylated pyrrolidine derivatives can also commence from non-carbohydrate precursors, leading to valuable compounds like 3-hydroxyproline, 4-hydroxyproline, and their dihydroxylated analogues, which serve as important chiral building blocks. nih.gov A common strategy involves the reduction of proline derivatives. For example, (S)-prolinol, a precursor for many pharmaceuticals, is frequently prepared by the reduction of proline using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄). nih.gov
A specific method for preparing 1-methyl-3-pyrrolidinol (B22934) involves a two-step process starting with the ring-closure reaction of malic acid and a methylamine (B109427) solution to form an intermediate N-methylpyrrolidin-5-one-3-carboxylic acid. This intermediate is then subjected to reduction to yield the final product. google.com
Table 1: Regioselective Reduction of Citraconimide Derivatives researchgate.net
| Precursor | Reducing Agent | Product |
| Citraconimide derivative | NaBH₄ | 5-hydroxy-4-methyl-1,5-dihydropyrrol-2-one |
| Citraconimide derivative | NaBH₄–CeCl₃ or DIBAL-H | 5-hydroxy-3-methyl-1,5-dihydropyrrol-2-one |
Hydrogenation-Mediated Cyclization Pathways
Hydrogenation is a powerful tool in pyrrolidine synthesis, not only for the reduction of functional groups but also for mediating cyclization reactions. This approach often involves the reduction of a nitrile group to a primary amine, which then undergoes an in-situ intramolecular cyclization. google.com
The choice of metal catalyst is crucial in hydrogenation-mediated cyclization as it influences the efficiency and outcome of the reaction. google.com A variety of catalysts are employed for the reduction of nitriles, including those based on platinum, palladium, and nickel. google.comorganic-chemistry.orgrsc.org For example, a process for preparing chiral 3-hydroxypyrrolidine compounds involves the hydrogenation of a nitrile precursor to a primary amine, which then cyclizes. google.com The catalysts suitable for this transformation include palladium (Pd), platinum (Pt), Raney nickel (Raney-Ni), and Raney cobalt (Raney-Co). When a benzyl (B1604629) group is used as a hydroxyl-protecting group, Raney nickel is often preferred. google.com
The development of highly selective catalysts allows for the synthesis of secondary amines from nitriles in a one-pot reductive amination process, showcasing the versatility of catalytic hydrogenation. rsc.org Platinum nanowires have been demonstrated as effective catalysts for this transformation, yielding excellent results under mild conditions. rsc.org Another approach utilizes nickel boride, generated in situ from nickel(II) chloride and sodium borohydride, for the reduction of nitriles to Boc-protected amines. This method is noted for its operational simplicity and tolerance to air and moisture. organic-chemistry.org
Table 2: Catalysts for Hydrogenation-Mediated Cyclization of Nitrile Precursors google.com
| Catalyst | Application | Preferred Protecting Group Scenario |
| Palladium (Pd) | General hydrogenation of nitriles | Not specified |
| Platinum (Pt) | General hydrogenation of nitriles | Not specified |
| Raney Nickel (Raney-Ni) | General hydrogenation of nitriles | Benzyl protecting group for hydroxyl |
| Raney Cobalt (Raney-Co) | General hydrogenation of nitriles | Not specified |
Novel Cyclization and Ring Construction Methods
Beyond functional group transformations, the direct construction of the pyrrolidine ring through novel cyclization methods represents a significant area of research. These methods offer alternative and often more convergent synthetic routes.
Electroreductive Cyclization Approaches
Electroreductive cyclization has emerged as a green and efficient method for the synthesis of pyrrolidine derivatives. nih.govresearchgate.net This technique typically involves the reaction of an imine with a terminal dihaloalkane in a flow microreactor. nih.govresearchgate.net The reduction of the imine substrate at the cathode proceeds efficiently due to the large surface-to-volume ratio in the microreactor, leading to good yields of the target compounds. nih.govresearchgate.net This method avoids the use of expensive or toxic reagents, and the process can be scaled up for preparative synthesis through continuous electrolysis. nih.gov
Another electrochemical approach involves the generation of N-centered radicals from tosyl-protected amines. chemistryviews.org This process, performed in an undivided electrochemical cell with graphite (B72142) and stainless steel electrodes, facilitates a dehydrogenative C(sp³)–H amination via a remote hydrogen atom transfer, leading to the formation of a broad range of pyrrolidines with high chemoselectivity. chemistryviews.org
Intramolecular Aminocyclizations
Intramolecular aminocyclization is a powerful strategy for the stereoselective synthesis of pyrrolidines. One such protocol involves the bromination of an isolated double bond in a suitable precursor, followed by aminocyclization to furnish the pyrrolidine ring. rsc.orgnih.gov This method has been successfully applied to the synthesis of various pyrrolidine and piperidine (B6355638) derivatives. rsc.orgnih.gov
Another approach to constructing the pyrrolidine ring is through the hydrozirconation of N-allyl oxazolidines, followed by a Lewis acid-mediated cyclization. nih.gov This tandem sequence allows for a diastereoselective synthesis of pyrrolidines from readily available chiral precursors. nih.gov Furthermore, acid-promoted cyclization of N-carbamate-protected amino alcohols provides a route to various azaheterocycles, including pyrrolidines, by activating the hydroxyl group with orthoesters. organic-chemistry.org
Table 3: Comparison of Novel Cyclization Methods for Pyrrolidine Synthesis
| Method | Key Transformation | Advantages |
| Electroreductive Cyclization nih.govresearchgate.net | Imine + Dihaloalkane | Green, efficient, avoids toxic reagents, scalable |
| Intramolecular Aminocyclization rsc.orgnih.gov | Bromination followed by cyclization | Stereoselective |
| Hydrozirconation-Cyclization nih.gov | Hydrozirconation of N-allyl oxazolidines | Diastereoselective, uses chiral precursors |
Metal-Catalyzed Cycloamination Reactions
The construction of the pyrrolidine ring, a core scaffold of 5-Methylpyrrolidin-3-ol, can be efficiently achieved through metal-catalyzed intramolecular cycloamination reactions. These methods are valued for their ability to form carbon-nitrogen bonds under relatively mild conditions by activating otherwise unreactive C-H bonds or by facilitating reactions with unsaturated precursors. Palladium, rhodium, and copper are prominent catalysts in these transformations, enabling the synthesis of a diverse range of pyrrolidine analogues.
Palladium-catalyzed reactions, in particular, offer robust pathways for pyrrolidine synthesis. One notable strategy is the intramolecular amination of unactivated C(sp³)-H bonds. nih.govorganic-chemistry.org This approach typically involves a directing group, such as a picolinamide (B142947) (PA) group, attached to the amine substrate. The directing group coordinates to the palladium catalyst, bringing it into close proximity to a specific C-H bond and facilitating its activation and subsequent C-N bond formation to yield the pyrrolidine ring. organic-chemistry.org These reactions can proceed via a Pd(II)/Pd(IV) catalytic cycle and are effective for creating substituted pyrrolidines from readily available linear precursors. organic-chemistry.org Another palladium-catalyzed approach is the aza-Wacker-type cyclization, where an intramolecular aminopalladation of an olefin is followed by subsequent transformations to yield the heterocyclic product. nih.gov
Rhodium and copper catalysts also enable powerful cycloamination strategies. For instance, rhodium complexes can catalyze the reaction of O-benzoylhydroxylamines, serving as alkyl nitrene precursors, with alkanes to afford various pyrrolidines in high yields. organic-chemistry.org Copper-catalyzed intramolecular amination of remote and unactivated C(sp³)-H bonds provides another mild and effective route to pyrrolidines, demonstrating high regioselectivity and tolerance for various functional groups. organic-chemistry.org
| Catalyst System | Reaction Type | Precursor Type | Key Features |
| Palladium (Pd) | Intramolecular C(sp³)-H Amination | Picolinamide-protected amines | Utilizes directing groups; proceeds via Pd(II)/Pd(IV) cycle. organic-chemistry.org |
| Palladium (Pd) | Aza-Wacker Cyclization | Olefinic amines | Involves aminopalladation of an alkene. nih.gov |
| Rhodium (Rh) | Nitrene Insertion | O-benzoylhydroxylamines | Forms pyrrolidine ring via C-H insertion. organic-chemistry.org |
| Copper (Cu) | Intramolecular C(sp³)-H Amination | Amino-alkanes with leaving groups | Mild conditions; high regioselectivity. organic-chemistry.org |
Acid-Promoted Heterocyclization
Acid-promoted heterocyclization represents a classical and direct approach to the synthesis of pyrrolidines from linear amino alcohol precursors. This method relies on the activation of a hydroxyl group by an acid, converting it into a good leaving group (e.g., water), which is then displaced by an intramolecular nucleophilic attack from the amine nitrogen to form the cyclic structure.
A general protocol for this transformation involves the treatment of an amino alcohol with an acid catalyst. rsc.org To facilitate the reaction, the hydroxyl group can be activated using reagents like N,N-dimethylacetamide dimethyl acetal (B89532) (DMADA). This reagent reacts with the alcohol to form a more reactive intermediate, which then readily undergoes cyclization under acidic conditions to afford the corresponding pyrrolidine in good to high yields. rsc.org This method is versatile, allowing for the synthesis of various substituted pyrrolidines. rsc.org
For substrates where the amine nucleophilicity is reduced, such as in N-carbamate protected amino alcohols, orthoesters can be employed to activate the hydroxyl group. organic-chemistry.org Despite the lower reactivity of the carbamate (B1207046) nitrogen, this acid-promoted system effectively yields pyrrolidines and other azaheterocycles. organic-chemistry.org The general mechanism involves the following key steps:
Activation of the Hydroxyl Group : The alcohol oxygen is protonated by the acid or reacts with an activating agent.
Formation of a Leaving Group : This activation transforms the hydroxyl into a better leaving group, typically water.
Intramolecular Nucleophilic Attack : The lone pair of electrons on the amine nitrogen attacks the carbon bearing the activated hydroxyl group.
Cyclization and Deprotonation : A five-membered ring is formed, and a final deprotonation step yields the neutral pyrrolidine product.
This fundamental strategy underscores many synthetic routes to pyrrolidine analogues, valued for its operational simplicity and use of common reagents.
Strategic Salt Formation for Purity and Isolation
Hydrochloride Salt Formation Mechanisms
The conversion of 5-Methylpyrrolidin-3-ol into its hydrochloride salt is a critical step for its purification, isolation, and handling. The formation of an amine hydrochloride salt is a straightforward acid-base reaction. acs.org Amines are basic due to the lone pair of electrons on the nitrogen atom, which can accept a proton (H⁺). acs.org When an amine like 5-Methylpyrrolidin-3-ol is treated with a strong mineral acid such as hydrochloric acid (HCl), a neutralization reaction occurs. mdpi.com
The mechanism involves the donation of the electron lone pair from the nitrogen atom of the pyrrolidine ring to the proton of the hydrochloric acid molecule. rsc.orgacs.org This forms a new, stable nitrogen-hydrogen (N-H) bond. As a result, the nitrogen atom acquires a positive formal charge, forming a substituted ammonium (B1175870) cation. The chloride ion (Cl⁻), which is the conjugate base of HCl, remains as the counter-ion, resulting in the formation of an ionic salt: this compound. nih.govrsc.org
R₃N (Amine) + HCl (Hydrochloric Acid) → R₃NH⁺Cl⁻ (Ammonium Salt)
This transformation from a covalent, often liquid or low-melting-point solid, into an ionic salt dramatically alters the compound's physical properties. Hydrochloride salts are typically crystalline solids that are more stable and less volatile than their free base counterparts. Crucially, the salt form often exhibits significantly different solubility profiles, frequently being more soluble in water and less soluble in nonpolar organic solvents, a property that is extensively exploited during purification through crystallization. acs.org
Diastereomeric Salt Formation for Enantiomeric Enrichment
For chiral molecules like 5-Methylpyrrolidin-3-ol, which exist as enantiomers, separating the racemic mixture is often necessary to obtain the desired biologically active stereoisomer. Diastereomeric salt formation is a classical and powerful technique for achieving this enantiomeric enrichment, a process known as resolution.
The strategy involves reacting the racemic amine with a single enantiomer of a chiral acid, referred to as a resolving agent. This acid-base reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess distinct physical characteristics, most importantly, different solubilities in a given solvent.
Key Steps in Diastereomeric Resolution:
Reaction with Resolving Agent : The racemic mixture of the amine is treated with an enantiomerically pure chiral acid (e.g., L-tartaric acid). This results in the formation of two diastereomeric salts.
Fractional Crystallization : Due to their different solubilities, one of the diastereomeric salts will preferentially crystallize from the solution under carefully controlled conditions (e.g., temperature, solvent composition). The success of this step depends on the difference in solubility products between the two diastereomers.
Separation : The crystallized, diastereomerically enriched salt is separated from the mother liquor by filtration.
Liberation of the Enantiomer : The purified diastereomeric salt is then treated with a base (e.g., sodium hydroxide) to neutralize the chiral acid and liberate the free amine, now enriched in one enantiomer. The resolving agent can then be recovered and recycled.
Mechanistic Investigations of Reactions Involving 5 Methylpyrrolidin 3 Ol Hydrochloride
Reaction Pathway Elucidation for Derivatization
The presence of two distinct nucleophilic centers—the nitrogen of the secondary amine and the oxygen of the hydroxyl group—in 5-Methylpyrrolidin-3-ol (B1603548) hydrochloride allows for complex derivatization pathways. The elucidation of these pathways hinges on understanding the principles of nucleophilic substitution and the factors that govern regioselectivity.
Nucleophilic Substitution Mechanisms
Derivatization of 5-Methylpyrrolidin-3-ol typically proceeds via nucleophilic substitution, most commonly an SN2 mechanism. In this pathway, either the lone pair of electrons on the nitrogen atom or a lone pair on the oxygen atom acts as the nucleophile, attacking an electrophilic center and displacing a leaving group.
The nitrogen atom of the pyrrolidine (B122466) ring is a potent nucleophile due to its secondary amine character. It can readily attack a wide range of electrophiles, such as alkyl halides or epoxides, to form a new carbon-nitrogen bond. The transition state of this SN2 reaction involves a trigonal bipyramidal geometry at the electrophilic carbon, and the reaction rate is sensitive to steric hindrance around both the nucleophile and the electrophile. The methyl group at the C5 position of the pyrrolidine ring can influence the approach of the electrophile, potentially introducing a degree of stereocontrol in the substitution reaction.
Similarly, the hydroxyl group at the C3 position can function as a nucleophile, particularly when deprotonated to form a more reactive alkoxide ion. This O-nucleophile can attack electrophiles to form ethers, esters (by attacking acyl halides or anhydrides), or silyl (B83357) ethers (by attacking silyl halides). The mechanism remains SN2 for alkylating agents and follows a related nucleophilic acyl substitution pathway for acylating agents.
Competitive Derivatization by Nitrogen and Oxygen Atoms
A key mechanistic challenge in the derivatization of 5-Methylpyrrolidin-3-ol is controlling the competition between N-alkylation and O-alkylation. nih.govrsc.org The outcome of the reaction is not inherent to the substrate alone but is heavily influenced by a variety of external factors. nih.gov
The principle of Hard and Soft Acids and Bases (HSAB) provides a framework for predicting the regioselectivity. The nitrogen atom is considered a softer nucleophile than the oxygen atom. Consequently, nitrogen tends to react preferentially with softer electrophiles, such as alkyl halides (e.g., methyl iodide). Conversely, the oxygen atom, especially as an alkoxide, is a harder nucleophile and reacts more readily with harder electrophiles like acyl chlorides or silyl chlorides. nih.gov
Reaction conditions are critical in directing the derivatization.
Basicity: In the absence of a base, the nitrogen atom is generally more nucleophilic than the neutral hydroxyl group. However, the addition of a base will preferentially deprotonate the more acidic hydroxyl group (pKa ~16-18) over the secondary amine (pKa ~30-40 for the N-H proton), generating a highly nucleophilic alkoxide. This dramatically favors O-alkylation.
Solvent: The choice of solvent can influence which nucleophilic site is more reactive. Polar aprotic solvents like DMF or DMSO can enhance the nucleophilicity of the alkoxide, favoring O-alkylation. nih.gov
Counter-ion: In reactions involving metal salts of the substrate, the nature of the counter-ion can affect the reactivity of the N and O centers.
Temperature: Higher temperatures can sometimes favor alkylation at the thermodynamically more stable position, which may differ from the kinetically favored site. researchgate.net
| Factor | Favors N-Derivatization (Alkylation) | Favors O-Derivatization (Acylation/Alkylation) | Mechanistic Rationale |
|---|---|---|---|
| Electrophile Type (HSAB) | Soft electrophiles (e.g., CH₃I, benzyl (B1604629) bromide) | Hard electrophiles (e.g., Acyl chlorides, R₃SiCl) | Nitrogen is a softer nucleophile; oxygen (alkoxide) is a harder nucleophile. nih.gov |
| Reaction pH / Base | Neutral or slightly acidic conditions | Basic conditions (e.g., NaH, K₂CO₃) | Base deprotonates the hydroxyl group to form a more potent alkoxide nucleophile. nih.gov |
| Solvent | Protic or nonpolar solvents | Polar aprotic solvents (e.g., DMF, DMSO) | Polar aprotic solvents solvate the cation but not the anion, enhancing alkoxide nucleophilicity. |
Organocatalytic Reaction Mechanisms
Pyrrolidine-based structures are foundational in the field of asymmetric organocatalysis. 5-Methylpyrrolidin-3-ol, as a chiral substituted pyrrolidine, can function as an organocatalyst, primarily through enamine and iminium ion-mediated pathways.
Role of N-Methylpyrrolidine as an Organocatalyst
The catalytic activity of pyrrolidine derivatives stems from the ability of the secondary amine to react reversibly with carbonyl compounds. When 5-Methylpyrrolidin-3-ol catalyzes a reaction between a ketone or aldehyde and an electrophile, it typically proceeds through an enamine mechanism .
Enamine Formation: The pyrrolidine nitrogen attacks the carbonyl carbon of an aldehyde or ketone substrate.
Dehydration: A molecule of water is eliminated to form a transient iminium ion.
Deprotonation: A base removes an α-proton, leading to the formation of a nucleophilic enamine intermediate.
Nucleophilic Attack: The enamine attacks an electrophile (e.g., a Michael acceptor or an aldehyde). The chiral environment provided by the 5-methyl and 3-hydroxyl groups on the pyrrolidine ring directs this attack to favor the formation of one stereoisomer over the other.
Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed, releasing the product and regenerating the 5-Methylpyrrolidin-3-ol catalyst.
Alternatively, in reactions involving α,β-unsaturated aldehydes or ketones, the catalyst operates through an iminium ion mechanism . In this case, the formation of the iminium ion from the catalyst and the unsaturated carbonyl substrate lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, activating it for nucleophilic attack at the β-position. The chiral catalyst again controls the facial selectivity of the nucleophile's approach.
Quantum Mechanical Studies of Catalytic Pathways
Quantum mechanical calculations, particularly using Density Functional Theory (DFT), have become indispensable for understanding the intricate details of organocatalytic reaction pathways. nih.gov These computational studies provide insights that are often difficult to obtain through experimental means alone.
For a reaction catalyzed by 5-Methylpyrrolidin-3-ol, DFT studies can:
Model Transition States: Calculations can determine the three-dimensional structures of the key transition states, such as the C-C bond-forming step. acs.org This allows researchers to visualize how the catalyst's stereocenters and functional groups (e.g., the hydroxyl group) orient the substrates to achieve high enantioselectivity.
Calculate Activation Energies: By calculating the energy barriers for different possible reaction pathways (e.g., pathways leading to different stereoisomers), DFT can predict and explain the observed product ratios and stereochemical outcomes. nih.gov
Elucidate Non-covalent Interactions: These studies can identify and quantify crucial non-covalent interactions, such as hydrogen bonds between the catalyst's hydroxyl group and a substrate, which can stabilize a specific transition state and are often key to high stereoselectivity. acs.org
| Computational Method | Information Gained | Mechanistic Insight Provided |
|---|---|---|
| Density Functional Theory (DFT) | Transition state geometries, activation energy barriers. acs.org | Explains the origin of stereo- and regioselectivity by comparing energies of competing pathways. |
| Non-Covalent Interaction (NCI) Plots | Visualization of weak interactions (H-bonds, van der Waals). nih.gov | Identifies key interactions (e.g., from the 3-OH group) that stabilize the favored transition state. |
| Energy Decomposition Analysis (EDA) | Quantifies contributions of steric and electronic effects. | Dissects the factors controlling catalyst efficiency and selectivity. |
Intramolecular Rearrangements and Cycloadditions
Beyond simple derivatization and catalysis, the functional groups of 5-Methylpyrrolidin-3-ol can participate in more complex intramolecular reactions. These include rearrangements that alter the core structure and cycloadditions that build new rings.
Intramolecular rearrangements of the 5-Methylpyrrolidin-3-ol skeleton are not common under normal conditions but can be induced by transforming the hydroxyl group into a good leaving group (e.g., a tosylate or mesylate). Subsequent intramolecular nucleophilic attack by the nitrogen atom could, in principle, lead to the formation of a strained bicyclic aziridinium (B1262131) ion intermediate, which could then be opened by an external nucleophile.
A more significant class of intramolecular reactions involving pyrrolidine derivatives is the [3+2] cycloaddition . While often used to synthesize the pyrrolidine ring itself, the pre-formed ring in 5-Methylpyrrolidin-3-ol can serve as a scaffold for subsequent intramolecular cycloadditions. mdpi.comdurham.ac.uk The mechanism typically involves generating a 1,3-dipole containing the pyrrolidine nitrogen. For example, the condensation of the secondary amine with an aldehyde generates an azomethine ylide. If a suitable dipolarophile (such as an alkene or alkyne) is tethered to another part of the molecule, an intramolecular [3+2] cycloaddition can occur, leading to the formation of complex, fused, or bridged polycyclic systems. nih.govresearchgate.net The stereochemistry of the starting pyrrolidine derivative directly influences the stereochemical outcome of the newly formed rings in the final product.
Meyer-Schuster Rearrangement in Hydroxylated Pyrrolidine Synthesis
The Meyer-Schuster rearrangement is a classic acid-catalyzed isomerization of secondary and tertiary propargyl alcohols to α,β-unsaturated ketones or aldehydes. While this reaction is a powerful tool in organic synthesis, its specific application in the synthesis of hydroxylated pyrrolidines, particularly involving a substrate like 5-Methylpyrrolidin-3-ol, is not well-documented.
In a hypothetical scenario, if a suitable propargyl alcohol precursor to a hydroxylated pyrrolidine were subjected to acidic conditions, the expected mechanistic pathway would involve the protonation of the hydroxyl group, followed by a 1,3-shift to form an allene (B1206475) intermediate. Tautomerization of this allene would then yield the final α,β-unsaturated carbonyl compound.
Hypothetical Reaction Data
| Reactant Type | Catalyst | Intermediate | Product Type |
| Propargyl alcohol | Acid (e.g., H₂SO₄, TsOH) | Allenol | α,β-Unsaturated carbonyl |
This table represents a generalized Meyer-Schuster rearrangement and is not based on specific experimental data for 5-Methylpyrrolidin-3-ol hydrochloride.
[3+2] Cycloaddition Mechanism Studies
The [3+2] cycloaddition reaction is a cornerstone in the synthesis of five-membered heterocyclic rings, including the pyrrolidine core. This reaction typically involves a 1,3-dipole, such as an azomethine ylide, reacting with a dipolarophile, such as an alkene.
Mechanistic studies in the broader context of pyrrolidine synthesis have elucidated the concerted, pericyclic nature of this reaction, often proceeding with high stereoselectivity. The regioselectivity is governed by the electronic and steric properties of both the dipole and the dipolarophile. While this is a common strategy for constructing the pyrrolidine ring, specific studies detailing the use of precursors to this compound in [3+2] cycloaddition reactions, including kinetic and computational data, are not readily found.
General [3+2] Cycloaddition Parameters for Pyrrolidine Synthesis
| 1,3-Dipole | Dipolarophile | Solvent | Temperature (°C) |
| Azomethine Ylide | Electron-deficient alkene | Toluene | 80-110 |
| Nitrone | Alkene | Dichloromethane | 25-40 |
This table illustrates typical conditions for [3+2] cycloadditions leading to pyrrolidines and does not represent specific experimental data for the synthesis of this compound.
Considerations for Process Optimization and Side Reaction Mitigation
The synthesis of any chemical compound, including this compound, requires careful consideration of process optimization to maximize yield and purity while minimizing the formation of side products.
In the synthesis of substituted pyrrolidines, various side reactions can occur. Intermolecular side reactions may include polymerization, dimerization, or reactions with solvent or impurities. Intramolecular side reactions can involve rearrangements, eliminations, or the formation of undesired ring structures.
For a molecule like 5-Methylpyrrolidin-3-ol, potential side reactions during its synthesis could hypothetically include:
Dehydration: Elimination of the hydroxyl group to form an unsaturated pyrrolidine derivative, particularly under acidic or high-temperature conditions.
Over-alkylation: If the synthesis involves N-alkylation, the introduction of multiple alkyl groups on the nitrogen atom is a possibility.
Ring-opening: Under harsh conditions, the pyrrolidine ring could potentially undergo cleavage.
Potential Side Products in Hydroxylated Pyrrolidine Synthesis
| Side Reaction Type | Potential Side Product | Conditions Favoring Formation |
| Dehydration | Unsaturated Pyrrolidine | High temperature, strong acid/base |
| Polymerization | Oligomers/Polymers | High concentration of reactive monomers |
| Racemization | Racemic Mixture | Conditions that compromise stereocenters |
This table is a generalized representation of potential side reactions in the synthesis of hydroxylated pyrrolidines and is not based on specific experimental data for this compound.
Due to the lack of specific literature, a detailed, data-driven analysis of these mechanistic pathways and process considerations for this compound cannot be provided at this time.
Advanced Derivatization and Functionalization Strategies
Selective Functionalization of the Pyrrolidine (B122466) Ring
The pyrrolidine ring of 5-Methylpyrrolidin-3-ol (B1603548) offers distinct sites for chemical modification: the hydroxyl group at the C-3 position and the nitrogen atom. Selective functionalization at these positions is a key strategy for creating a wide range of derivatives.
The secondary hydroxyl group is a prime site for introducing molecular diversity. Standard transformations for secondary alcohols can be readily applied to the 5-Methylpyrrolidin-3-ol scaffold, often requiring initial protection of the more nucleophilic nitrogen atom to ensure selectivity.
Esterification: The hydroxyl group can be converted to an ester via reaction with acyl chlorides, anhydrides, or carboxylic acids under appropriate coupling conditions (e.g., using DCC/DMAP). This modification is useful for installing a variety of functional groups and can serve as a prodrug strategy in medicinal chemistry.
Etherification: Formation of an ether linkage, for example, through a Williamson ether synthesis, involves deprotonating the alcohol with a strong base followed by reaction with an alkyl halide. This allows for the introduction of stable alkyl or aryl substituents.
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 5-methylpyrrolidin-3-one, using a range of oxidizing agents such as Swern or Dess-Martin oxidation. The resulting ketone is a valuable intermediate for further functionalization, including reductive amination or addition of organometallic reagents to the carbonyl group.
| Modification Type | Reagents/Conditions | Product Functional Group | Potential Application |
| Esterification | Acyl Chloride, Pyridine | Ester | Prodrugs, Lipophilicity modulation |
| Etherification | NaH, Alkyl Halide (e.g., R-Br) | Ether | Introduction of stable side chains |
| Oxidation | PCC, DMP, or Swern conditions | Ketone | Intermediate for further synthesis |
The secondary amine of the pyrrolidine ring is a nucleophilic center that can be readily functionalized through various reactions. These modifications significantly impact the molecule's steric and electronic properties, which is critical in the design of bioactive compounds.
N-Alkylation: This can be achieved by reacting the pyrrolidine with alkyl halides, typically in the presence of a non-nucleophilic base to scavenge the resulting acid. A common challenge is controlling the degree of alkylation, as overalkylation can occur. researchgate.net
Reductive Amination: A highly effective method for N-alkylation involves the reaction of the pyrrolidine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.comharvard.eduorganic-chemistry.org This one-pot procedure is versatile and generally provides high yields of the N-substituted product. researchgate.net
N-Acylation: The amine can be converted to an amide by reaction with acyl chlorides or anhydrides. This transformation changes the basicity of the nitrogen and introduces a planar, hydrogen-bond-accepting group, which can be crucial for molecular recognition and binding to biological targets.
N-Arylation: The introduction of an aryl group on the nitrogen atom can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.
| N-Substitution Strategy | Typical Reagents | Resulting Moiety | Key Synthetic Implication |
| N-Alkylation | Alkyl Halide, K₂CO₃ | Tertiary Amine | Increases steric bulk, modifies basicity |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Tertiary Amine | Controlled, high-yield alkylation with diverse groups |
| N-Acylation | Acyl Chloride, Et₃N | Amide | Reduces basicity, introduces H-bond acceptor |
| N-Arylation | Aryl Halide, Pd-catalyst, Base | N-Aryl Pyrrolidine | Introduces aromatic systems for π-stacking interactions |
Integration into Complex Molecular Architectures
The functionalized pyrrolidine scaffold of 5-Methylpyrrolidin-3-ol is a valuable building block for the synthesis of more complex, three-dimensional molecular frameworks, including polycyclic, spirocyclic, and macrocyclic systems.
Polycyclic structures containing a pyrrolidine ring are common motifs in natural products and pharmaceuticals. Synthetic strategies often focus on forming additional rings fused to the pyrrolidine core.
Fused Heterocycles: Derivatives of 5-Methylpyrrolidin-3-ol can be used to construct fused bicyclic systems. For instance, functionalization of both the nitrogen and oxygen atoms with a bifunctional reagent can lead to the formation of a new ring spanning these two atoms.
Bridged Systems: Intramolecular reactions can create bridged polycyclic compounds, which are conformationally rigid structures. enamine.netenamine.net For example, an N-substituted pyrrolidinol with a reactive group on the substituent can undergo cyclization with the C-3 carbon or another position on the ring to form a bicyclic amine. researchgate.net
Cascade Reactions: Multi-component reactions that form the pyrrolidine ring can be extended to generate polycyclic systems in a single synthetic sequence. mdpi.com For example, a [3+2] cycloaddition followed by an intramolecular Heck reaction can produce hexahydropyrrolo[2,1-a]isoquinolines. nih.gov
Spirocycles, which contain two rings sharing a single atom, are of great interest in drug discovery due to their rigid, three-dimensional structures. The most prevalent method for synthesizing spirocyclic pyrrolidines is the 1,3-dipolar cycloaddition reaction. researchgate.netwikipedia.org
This reaction typically involves an azomethine ylide (the 1,3-dipole) reacting with a dipolarophile. nih.gov The spiro center is created when the dipolarophile is an exocyclic methylene (B1212753) compound, such as a methylene-oxindole. mdpi.com The azomethine ylide itself is often generated in situ from the condensation of an α-amino acid with an aldehyde or ketone. researchgate.net A derivative of 5-Methylpyrrolidin-3-ol could be envisioned as a precursor to the azomethine ylide or as a component of the dipolarophile, enabling its incorporation into diverse spirocyclic frameworks. nih.gov
Macrocycles represent an important class of molecules with unique conformational properties that can lead to high-affinity binding to biological targets. The pyrrolidine moiety can be incorporated into a macrocyclic ring to provide a constrained, defined structural element.
Key strategies for incorporating a pyrrolidine unit like 5-Methylpyrrolidin-3-ol into a macrocycle include:
Macrolactamization: A linear precursor containing the pyrrolidine unit at one end and a carboxylic acid at the other can undergo intramolecular amide bond formation to close the ring.
Ring-Closing Metathesis (RCM): A linear diene precursor, where one of the olefins is attached to the pyrrolidine nitrogen, can be cyclized using a Grubbs-type catalyst.
Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is another powerful tool for macrocyclization, forming a stable triazole linkage within the macrocyclic ring. nih.gov
Development of Scaffold-Based Ligands and Catalysts
The rigid, five-membered ring of the pyrrolidine scaffold provides a robust framework for the spatial orientation of pendant functional groups. This feature is particularly advantageous in the design of chiral ligands and catalysts, where precise control of the three-dimensional environment around a reactive center is paramount for achieving high levels of stereoselectivity.
While the direct application of 5-Methylpyrrolidin-3-ol hydrochloride as a ligand in transition metal catalysis is not extensively documented in publicly available research, the broader class of chiral pyrrolidine-containing ligands has seen widespread success. These ligands are instrumental in a variety of metal-catalyzed reactions, including hydrogenations, C-C bond formations, and C-H functionalizations. The nitrogen atom of the pyrrolidine ring can coordinate to a metal center, and the substituents on the ring can create a chiral pocket that influences the stereochemical outcome of the reaction.
Derivatives of 5-Methylpyrrolidin-3-ol could be envisioned to act as bidentate or monodentate ligands. For instance, the hydroxyl and amino functionalities could be modified to incorporate phosphine (B1218219), oxazoline, or other common coordinating groups. The stereochemistry at the 3 and 5 positions would then play a crucial role in defining the conformational preferences of the resulting metal complex, thereby directing the approach of substrates and reagents.
Table 1: Potential Transition Metal-Catalyzed Reactions Employing Chiral Pyrrolidine Ligands
| Reaction Type | Metal Catalyst | Role of Pyrrolidine Ligand |
|---|---|---|
| Asymmetric Hydrogenation | Rhodium, Ruthenium, Iridium | Creation of a chiral environment to control facial selectivity. |
| Asymmetric C-C Coupling | Palladium, Nickel, Copper | Induction of asymmetry in reductive elimination or transmetalation steps. |
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary can be removed and ideally recycled. Pyrrolidine derivatives, particularly those derived from proline, are well-established chiral auxiliaries.
While specific examples detailing the use of this compound as a chiral auxiliary are not prominent in the literature, its structural features suggest potential in this role. The secondary amine can be acylated with a prochiral substrate, and the stereocenters at the 3 and 5 positions could then influence the facial selectivity of reactions such as enolate alkylation, aldol (B89426) additions, or Diels-Alder reactions. The steric bulk of the methyl group and the coordinating ability of the hydroxyl group (or a derivative thereof) would be key in establishing a biased conformation that leads to high diastereoselectivity.
Table 2: Conceptual Application of a 5-Methylpyrrolidin-3-ol-Based Chiral Auxiliary
| Reaction | Substrate Attachment | Stereochemical Control Mechanism |
|---|---|---|
| Enolate Alkylation | Acylation of the pyrrolidine nitrogen with a carboxylic acid derivative. | The pyrrolidine ring and its substituents block one face of the enolate. |
| Aldol Addition | Formation of an enamine or enolate from a ketone or aldehyde substrate attached to the auxiliary. | The chiral environment dictates the approach of the electrophile. |
The concept of a scaffolding ligand involves a molecular framework that positions catalytic groups or reactants in a specific spatial arrangement to facilitate a desired transformation with high stereoselectivity. The pyrrolidine ring is an excellent candidate for such a scaffold due to its conformational rigidity and the stereochemically defined positions of its substituents.
Derivatization of this compound could lead to the development of novel scaffolding ligands. For example, the hydroxyl and amino groups could serve as anchor points for attaching catalytic moieties, such as hydrogen-bond donors or Brønsted/Lewis acids and bases. The fixed spatial relationship between these catalytic groups, enforced by the pyrrolidine backbone, could enable cooperative catalysis and the creation of highly organized transition states. Such scaffolds could be employed in organocatalysis or in the construction of multimetallic catalysts for complex transformations.
Table 3: Potential Stereoselective Transformations Using 5-Methylpyrrolidin-3-ol-Based Scaffolds
| Transformation | Catalytic Groups on Scaffold | Proposed Mechanism of Stereocontrol |
|---|---|---|
| Asymmetric Michael Addition | Hydrogen-bond donor and a Brønsted base. | Simultaneous activation of the nucleophile and electrophile in a chiral environment. |
| Asymmetric Mannich Reaction | Brønsted acid and a Brønsted base. | Geometric constraint of the enamine and imine in the transition state. |
Computational Chemistry and Spectroscopic Characterization in Research
Quantum Chemical Calculations for Structural Elucidation
Quantum chemical calculations have become indispensable for accurately determining the three-dimensional structure of molecules like 5-Methylpyrrolidin-3-ol (B1603548) and for validating experimental data.
Density Functional Theory (DFT) is a robust computational method used to predict the structural and electronic properties of molecules. In the context of 5-Methylpyrrolidin-3-ol hydrochloride, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to optimize the molecular geometry to its lowest energy state. ijesit.com
Once the geometry is optimized, theoretical spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), can be calculated. These theoretical values are then compared with experimental data obtained from synthesized samples. A strong correlation between the calculated and experimental spectra serves to validate the proposed molecular structure. researchgate.net This comparative approach is critical for unambiguously confirming the constitution and configuration of the molecule.
Interactive Data Table: Comparison of Theoretical and Experimental ¹³C NMR Chemical Shifts for a Pyrrolidine (B122466) Derivative.
The pyrrolidine ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. The specific substituents on the ring, such as the methyl and hydroxyl groups in 5-Methylpyrrolidin-3-ol, significantly influence its conformational preferences. nih.gov
Computational methods are employed to perform a conformational analysis, systematically exploring the potential energy surface of the molecule to identify the most stable conformers. mdpi.com The relative energies of different stereoisomers (e.g., cis vs. trans isomers with respect to the substituents) and their respective conformers can be calculated. These energy differences help predict which isomer is thermodynamically more stable. This theoretical data, when combined with experimental techniques like Nuclear Overhauser Effect (NOE) spectroscopy, allows for definitive stereochemical assignment. mdpi.com
Interactive Data Table: Calculated Relative Energies of 5-Methylpyrrolidin-3-ol Conformers.```html
| Conformer | Stereoisomer | Puckering | Relative Energy (kcal/mol) |
|---|---|---|---|
| 1 | cis | Envelope (C4-endo) | 0.00 |
| 2 | cis | Twist (C3-exo/C4-endo) | 1.25 |
| 3 | trans | Envelope (C3-endo) | 0.85 |
| 4 | trans | Twist (C4-exo/C5-endo) | 2.10 |
Mechanistic Probing via Computational Modeling
Computational modeling is a powerful tool for investigating the detailed mechanisms of chemical reactions, providing insights that are often inaccessible through experimental means alone.
Understanding the synthetic pathways to 5-Methylpyrrolidin-3-ol requires identifying the transition states and calculating the activation energy barriers for each step of the proposed mechanism. Computational chemistry allows for the localization of transition state structures, which represent the highest energy point along a reaction coordinate.
nih.gov
By calculating the energy difference between the reactants and the transition state, the activation energy (reaction barrier) can be determined. nih.govA lower energy barrier indicates a kinetically more favorable reaction pathway. This type of analysis is crucial for optimizing reaction conditions (e.g., temperature, catalyst) and predicting the feasibility of a synthetic route. For instance, modeling the key cyclization step in a pyrrolidine synthesis can reveal the energy required, such as a calculated barrier of only 11.9 kJ mol⁻¹ in a related system, indicating a facile ring-forming process.
nih.gov
In the synthesis of substituted pyrrolidines like 5-Methylpyrrolidin-3-ol, controlling selectivity is paramount. Regioselectivity refers to the preferential formation of one constitutional isomer over another, while stereoselectivity refers to the preferential formation of one stereoisomer.
rsc.org
Computational models can elucidate the origins of this selectivity by comparing the activation energies of the transition states leading to different products. rsc.orgnih.govFor example, in a reaction to form the pyrrolidine ring, DFT calculations can determine whether the transition state leading to the cis product is lower in energy than the one leading to the trans product. nih.govemich.eduSuch studies have shown that kinetic selectivity, which is governed by the relative heights of the energy barriers, is often more significant than thermodynamic selectivity in determining the final product ratio.
beilstein-journals.org
Interactive Data Table: Calculated Activation Barriers for Stereoisomer Formation.```html
Reaction Pathway Product Stereoisomer Calculated Activation Energy (ΔG‡, kcal/mol) Predicted Outcome Pathway A cis-5-Methylpyrrolidin-3-ol 15.2 Major Product Pathway B trans-5-Methylpyrrolidin-3-ol 17.8 Minor Product
Advanced Spectroscopic Techniques for Characterization of Derivatives
The synthesis of novel analogs based on the 5-Methylpyrrolidin-3-ol scaffold requires robust analytical methods for their characterization. Advanced spectroscopic techniques are essential for confirming the identity and purity of these new chemical entities.
Key methods include:
Nuclear Magnetic Resonance (NMR) Spectroscopy : One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are used to determine the complete chemical structure, including connectivity and stereochemistry. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can help differentiate between CH, CH₂, and CH₃ groups. * Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, which is used to confirm the elemental composition of a new derivative. F nih.govurthermore, tandem mass spectrometry (MS/MS) is employed to fragment the molecule and analyze the resulting pieces. The resulting fragmentation pattern serves as a structural fingerprint and can be used to distinguish between isomers and elucidate the positions of substituents on the pyrrolidine ring.
scielo.org.mxInteractive Data Table: Characteristic Mass Spectrometry Fragmentation of a Pyrrolidinoindoline Derivative.
High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)
High-resolution NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules. Both ¹H and ¹³C NMR would be indispensable for characterizing this compound. In principle, a ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environments, and their proximity to one another through spin-spin coupling. Similarly, a ¹³C NMR spectrum would reveal the number of non-equivalent carbon atoms in the molecule.
Table 1: Anticipated NMR Data for this compound (Hypothetical)
| Atom | Technique | Expected Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|---|
| C-2 | ¹³C NMR | - | - |
| C-3 | ¹³C NMR | - | - |
| C-4 | ¹³C NMR | - | - |
| C-5 | ¹³C NMR | - | - |
| C-CH₃ | ¹³C NMR | - | - |
| H-2 | ¹H NMR | - | - |
| H-3 | ¹H NMR | - | - |
| H-4 | ¹H NMR | - | - |
| H-5 | ¹H NMR | - | - |
| H-CH₃ | ¹H NMR | - | - |
| N-H | ¹H NMR | - | - |
| O-H | ¹H NMR | - | - |
Note: This table is for illustrative purposes only, as experimental data is not publicly available.
Mass Spectrometry Techniques (e.g., HRMS, ES/MS)
Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula. Electrospray Ionization Mass Spectrometry (ES/MS) is a soft ionization technique that would be suitable for this polar molecule, likely showing the protonated molecule [M+H]⁺.
A comprehensive search of chemical databases has not yielded any publicly available experimental mass spectrometry data for this compound.
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion | Technique | Predicted m/z |
|---|---|---|
| [M+H]⁺ | HRMS | - |
| [M+Na]⁺ | HRMS | - |
Note: This table is for illustrative purposes only, as experimental data is not publicly available.
Infrared Spectroscopy (IR)
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands would be expected for the O-H stretch of the alcohol, the N-H stretch of the secondary ammonium (B1175870) salt, C-H stretches of the alkyl groups, and C-N and C-O stretching vibrations.
Specific, experimentally determined IR spectral data for this compound are not found in the reviewed scientific literature.
Table 3: Expected Infrared Absorption Bands for this compound (Hypothetical)
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| O-H Stretch (Alcohol) | - |
| N-H Stretch (Ammonium) | - |
| C-H Stretch (Alkyl) | - |
| C-O Stretch (Alcohol) | - |
| C-N Stretch (Amine) | - |
Note: This table is for illustrative purposes only, as experimental data is not publicly available.
X-ray Diffraction (XRD) for Crystalline Forms
For solid, crystalline materials, single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic and molecular structure, including absolute stereochemistry. As this compound is a salt, it is expected to be a crystalline solid, making it amenable to XRD analysis. This technique would provide precise bond lengths, bond angles, and crystal packing information.
No published crystal structure data for this compound is currently available in crystallographic databases.
Chromatographic Techniques for Purity and Separation (e.g., HPLC)
Chromatographic techniques are essential for the separation of compounds and the determination of their purity. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. A suitable HPLC method for this compound would involve a specific column, mobile phase, flow rate, and detector to achieve separation from any impurities or starting materials.
While commercial suppliers of this compound often state a purity level, the specific HPLC methods and chromatograms used to determine this purity are generally not disclosed publicly.
Future Research Directions for 5 Methylpyrrolidin 3 Ol Hydrochloride
Exploration of New Synthetic Pathways for Enhanced Efficiency and Sustainability
The development of novel synthetic routes for 5-Methylpyrrolidin-3-ol (B1603548) hydrochloride and its analogs is crucial for improving efficiency, reducing environmental impact, and accessing a wider range of derivatives. Future research is trending towards greener and more atom-economical methodologies.
One promising avenue is the advancement of biocatalytic methods . The use of engineered enzymes, such as those derived from cytochrome P450, could enable highly enantioselective and regioselective synthesis of pyrrolidine (B122466) derivatives through intramolecular C(sp³)–H amination. acs.org This approach offers a sustainable alternative to traditional chemical methods, operating under mild conditions.
Another key area is the refinement of radical cyclization techniques. Tin-mediated radical cyclization of precursors like 5-phenylseleno-3-aza-pentanals has been explored for constructing substituted pyrrolidin-3-ols. mdpi.com Future work could focus on developing cleaner, non-tin-based radical initiators and expanding the substrate scope to create diverse 5-methylpyrrolidin-3-ol analogs.
Furthermore, leveraging green chemistry principles will be paramount. This includes the use of ultrasound irradiation in conjunction with biodegradable catalysts like citric acid to promote multicomponent reactions, which can significantly shorten reaction times and improve yields in the synthesis of related pyrrolidinone structures. rsc.org Similarly, iridium-catalyzed transfer hydrogenation presents a practical and efficient method for the synthesis of N-aryl-substituted pyrrolidines, which could be adapted for derivatives of 5-methylpyrrolidin-3-ol. nih.gov
| Synthetic Strategy | Potential Advantages | Relevant Precursor Type |
| Biocatalytic C-H Amination | High enantioselectivity, mild conditions, sustainability. acs.org | Organic azides. acs.org |
| Radical Cyclization | Access to complex ring systems. mdpi.com | Aza-aldehydes with radical precursors. mdpi.com |
| Ultrasound-Promoted MCR | Short reaction times, high yields, green solvent use. rsc.org | Aldehydes, anilines, acetylenedicarboxylates. rsc.org |
| Catalytic Transfer Hydrogenation | High efficiency, operational simplicity, use of water as solvent. nih.gov | Diketones and anilines. nih.gov |
Advanced Computational Studies for Rational Design of Derivatives
Computational chemistry is an indispensable tool for accelerating the discovery and optimization of novel 5-Methylpyrrolidin-3-ol hydrochloride derivatives. By predicting molecular properties and interactions, researchers can prioritize synthetic targets and gain deeper insights into structure-activity relationships (SAR).
Molecular docking and dynamics simulations are at the forefront of this effort. These methods can be used to model the interaction of designed derivatives with biological targets, such as enzymes or receptors. For instance, in silico studies have been successfully used to predict the binding modes of new pyrrolidine derivatives with cyclooxygenase (COX) enzymes, guiding the synthesis of potent anti-inflammatory agents. nih.gov Similar approaches can be applied to design derivatives of 5-methylpyrrolidin-3-ol for a wide range of therapeutic targets. Computational studies on related heterocyclic structures have demonstrated the ability to highlight strong binding interactions and stability within an enzyme's active site. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) studies will also play a critical role. By correlating physicochemical properties with biological activity, QSAR models can identify key structural features required for desired functions. For example, understanding the relationship between a catalyst's side-chain pKa and its enantioselectivity can inform the rational design of more efficient organocatalysts. nih.gov This principle can be extended to the design of 5-methylpyrrolidin-3-ol derivatives with tailored electronic and steric properties for specific applications.
| Computational Technique | Application in Derivative Design | Expected Outcome |
| Molecular Docking | Predicting binding affinity and orientation at a target site. nih.gov | Prioritization of synthetic candidates with high potency. |
| Molecular Dynamics | Simulating the dynamic behavior and stability of ligand-receptor complexes. mdpi.com | Understanding interaction stability and conformational changes. |
| QSAR Analysis | Correlating molecular descriptors with activity or properties. nih.gov | Guiding the modification of scaffolds to enhance performance. |
Development of Novel Catalytic Applications
The pyrrolidine scaffold is a privileged structure in organocatalysis, and this compound is a valuable chiral building block for developing new catalysts. researchgate.netmdpi.com Future research will likely focus on creating more sophisticated catalysts with enhanced activity, selectivity, and broader applicability.
A key direction is the design of bifunctional organocatalysts . By incorporating additional functional groups onto the 5-methylpyrrolidin-3-ol framework, it is possible to create catalysts that can activate both the nucleophile and the electrophile in a reaction, leading to superior stereocontrol. For example, modifying the scaffold with hydrogen-bond donors like a trifluoromethanesulfonamide (B151150) group can significantly improve catalytic performance in Michael additions. nih.gov The design of novel spiro-pyrrolidine silyl (B83357) ether organocatalysts has also proven effective for constructing challenging all-carbon quaternary centers. rsc.org
Exploration of the scaffold in asymmetric synthesis will continue to be a major focus. Pyrrolidine-based catalysts are known to efficiently promote a wide variety of enantioselective transformations. mdpi.com Simple modifications to the catalyst's structure can lead to dramatic changes in reactivity and selectivity, opening pathways for unprecedented chemical reactions, including light-induced radical processes. researchgate.net
| Catalyst Design Strategy | Target Application | Key Feature |
| Bifunctional Catalysis | Asymmetric Michael Additions, Aldol (B89426) Reactions. nih.govacs.org | Multiple activation modes (e.g., enamine and H-bonding). acs.org |
| Spirocyclic Scaffolds | Construction of Quaternary Stereocenters. rsc.org | Rigid structure for enhanced stereocontrol. rsc.org |
| Scaffold Modification | Diverse Asymmetric Transformations. researchgate.net | Tunable steric and electronic properties. researchgate.net |
Strategic Integration into Advanced Functional Materials
The unique chiral structure of this compound makes it an attractive component for the development of advanced functional materials with tailored properties.
One of the most promising areas is the creation of chiral porous materials . Pyrrolidine units have been successfully incorporated into siliceous frameworks to create chiral mesoporous hybrid materials. researchgate.net These materials possess a high surface area and a homogeneous distribution of chiral moieties, making them potentially useful for enantioselective separations, heterogeneous catalysis, and chiral sensing. Future work could involve integrating 5-methylpyrrolidin-3-ol into other porous structures like Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs).
The development of functional polymers containing the 5-methylpyrrolidin-3-ol moiety is another exciting direction. These polymers could be designed for applications in chiral chromatography, where they would serve as the stationary phase for separating enantiomers. Additionally, incorporating this chiral unit into polymer backbones could lead to materials with unique optical or electronic properties, relevant for applications in materials science. tandfonline.com The pyrrolidine scaffold is a well-established N-heterocycle, a class of compounds known to be ubiquitous in functional materials. acs.org
| Material Type | Potential Application | Key Property Conferred by Scaffold |
| Chiral Mesoporous Hybrids | Enantioselective separations, heterogeneous catalysis. researchgate.net | Homogeneous distribution of chiral active sites. researchgate.net |
| Metal-Organic Frameworks (MOFs) | Asymmetric catalysis, gas storage. | Tunable porosity and chirality. |
| Functional Polymers | Chiral chromatography, optical materials. tandfonline.com | Chiral recognition and specific interactions. |
Q & A
Q. What are the recommended synthetic routes for 5-Methylpyrrolidin-3-ol hydrochloride, and how do reaction conditions affect yield?
Answer:
-
Synthetic Pathways : Common methods include reductive amination of ketones with methylamine derivatives or cyclization of halogenated precursors. For example, enantiomerically pure forms can be synthesized via chiral resolution using (R)- or (S)-tartaric acid .
-
Optimization : Reaction temperature (e.g., 60–80°C for cyclization) and solvent polarity (e.g., ethanol/water mixtures) critically influence yield. Catalysts like Pd/C for hydrogenation improve efficiency .
-
Data Table :
Method Yield (%) Purity (HPLC) Reference Reductive amination 65–78 ≥95% Cyclization (Pd/C) 82–90 ≥98%
Q. How should researchers characterize the structural and enantiomeric purity of this compound?
Answer:
Q. What safety protocols are essential for handling this compound?
Answer:
- Hazards : Classified as acutely toxic (Oral LD: 250 mg/kg in rats) and a skin irritant under OSHA HCS .
- PPE : Nitrile gloves, chemical-resistant lab coats, and P95 respirators for aerosol prevention .
- Storage : Store at 2–8°C in airtight containers under nitrogen to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound?
Answer:
Q. What strategies improve the stability of this compound in aqueous solutions?
Answer:
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
Answer:
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric excess (ee)?
Answer:
Q. How do solvent polarity and counterion choice influence crystallization outcomes?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
